Cas no 10159-79-2 (Octahydro-2H-quinolizin-1-yl-methanol)

10159-79-2 structure
商品名:Octahydro-2H-quinolizin-1-yl-methanol
Octahydro-2H-quinolizin-1-yl-methanol 化学的及び物理的性質
名前と識別子
-
- 2H-Quinolizine-1-methanol,octahydro-
- 2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethanol
- LUPININE
- (+-)-Epilupinin
- (1R,9aR)-1-(Octahydroquinolizin-1-yl)methanol
- < 14C> -Lupinin
- 1-Epilupinine
- 1-Hydroxymethylchinalisidin
- 2H-Quinolizine-1-methanol, octahydro-, (1R-trans)-
- 2H-Quinolizine-1-methanol, octahydro-, (1S-cis)-
- AC1L6RDW
- DL-1-Epilupinin
- Maybridge1_002482
- octahydroquinolizin-1-yl-methanol
- SureCN914675
- UPCMLD-DP047
- (OCTAHYDRO-QUINOLIZIN-1-YL)-METHANOL
- OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHANOL
- (octahydro-1H-quinolizin-1-yl)methanol
- 1-(Hydroxymethyl)octahydro-2H-quinolizine
- Lupinine, (Octahydro-2H-quinolizin-1-yl)methanol
- CCG-47843
- 10248-30-3
- (hydroxymethyl)octahydro quinolizine
- SR-01000637434-4
- F0451-0451
- SCHEMBL914675
- NSC-168348
- NCGC00095325-03
- BB 0260512
- HMS548I18
- octahydro-1H-quinolizin-1-ylmethanol
- FT-0636646
- 1212428-68-6
- SB45319
- 2H-Quinolizine-1-methanol, octahydro-
- SR-01000637434
- NCGC00095325-01
- DTXSID80871679
- MFCD00017327
- AKOS015840860
- SR-01000637434-1
- 10159-79-2
- FT-0604398
- CERAPP_61140
- EN300-114803
- NCGC00095325-04
- (Octahydro-2H-quinolizin-1-yl)methanol
- SDCCGMLS-0065897.P001
- NSC168348
- PS-3068
- CDS1_000194
- Octahydro-2H-quinolizin-1-ylmethanol #
- DTXSID10304925
- SR-01000637434-3
- 2-(NAPHTHALEN-1-YLAMINO)-BENZOICACID
- UPCMLD-DP047:001
- DivK1c_001234
- HDVAWXXJVMJBAR-UHFFFAOYSA-N
- Octahydro-2H-quinolizin-1-yl-methanol
-
- MDL: MFCD00017327
- インチ: InChI=1S/C10H19NO/c12-8-9-4-3-7-11-6-2-1-5-10(9)11/h9-10,12H,1-8H2
- InChIKey: HDVAWXXJVMJBAR-UHFFFAOYSA-N
- ほほえんだ: C1CCN2CCCC(CO)C2C1
計算された属性
- せいみつぶんしりょう: 169.14677
- どういたいしつりょう: 169.147
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 149
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 23.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
じっけんとくせい
- 密度みつど: 1.04
- ゆうかいてん: 68-70°C
- ふってん: 269-270°C
- フラッシュポイント: 99.1 °C
- 屈折率: 1.525
- PSA: 23.47
- LogP: 1.18110
Octahydro-2H-quinolizin-1-yl-methanol セキュリティ情報
- 危険物輸送番号:UN 1544
- 危険カテゴリコード: 23/24/25
- セキュリティの説明: 23-36/37/39
-
危険物標識:
- リスク用語:R23/24/25
- 危険レベル:IRRITANT
- セキュリティ用語:S23-36/37/39
Octahydro-2H-quinolizin-1-yl-methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | O237028-50mg |
Octahydro-2H-quinolizin-1-yl-methanol |
10159-79-2 | 50mg |
$ 70.00 | 2022-06-03 | ||
Enamine | EN300-114803-0.25g |
(octahydro-1H-quinolizin-1-yl)methanol |
10159-79-2 | 95.0% | 0.25g |
$42.0 | 2025-03-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 016809-500mg |
(Octahydro-quinolizin-1-yl)-methanol |
10159-79-2 | 500mg |
3251.0CNY | 2021-07-13 | ||
TRC | O237028-100mg |
Octahydro-2H-quinolizin-1-yl-methanol |
10159-79-2 | 100mg |
$ 115.00 | 2022-06-03 | ||
Enamine | EN300-114803-1.0g |
(octahydro-1H-quinolizin-1-yl)methanol |
10159-79-2 | 95.0% | 1.0g |
$98.0 | 2025-03-21 | |
Enamine | EN300-114803-0.05g |
(octahydro-1H-quinolizin-1-yl)methanol |
10159-79-2 | 95.0% | 0.05g |
$23.0 | 2025-03-21 | |
A2B Chem LLC | AA06190-100mg |
(Octahydro-1H-quinolizin-1-yl)methanol |
10159-79-2 | 95% | 100mg |
$159.00 | 2024-04-20 | |
abcr | AB144902-250 mg |
Octahydro-2H-quinolizin-1-ylmethanol, 95%; . |
10159-79-2 | 95% | 250mg |
€86.10 | 2023-05-09 | |
Chemenu | CM382567-1g |
(octahydro-1H-quinolizin-1-yl)methanol |
10159-79-2 | CM382567 | 1g |
$292 | 2022-09-04 | |
Key Organics Ltd | PS-3068-10MG |
1-(Hydroxymethyl)octahydro-2H-quinolizine |
10159-79-2 | >90% | 10mg |
£63.00 | 2025-02-09 |
Octahydro-2H-quinolizin-1-yl-methanol 関連文献
-
1. Complementary enantioselective approaches to the quinolizidine alkaloids lupinine and epilupinine by enolate Claisen rearrangements or direct allylation of piperidin-2-ylacetic acid derivativesChristopher Morley,David W. Knight,Andrew C. Share J. Chem. Soc. Perkin Trans. 1 1994 2903
-
2. Stereochemistry of quinolizidine alkaloid biosynthesis: incorporation of the enantiomeric [2-2H]cadaverines into lupinineDavid J. Robins,Gary N. Sheldrake J. Chem. Soc. Chem. Commun. 1994 1331
-
3. Application of 13C n.m.r. spectroscopy to study the biosynthesis of the quinolizidine alkaloids lupinine and sparteineJatinder Rana,David J. Robins J. Chem. Soc. Perkin Trans. 1 1986 1133
-
4. Application of 2H n.m.r. spectroscopy to study the incorporation of enantiomeric 2H-labelled cadaverines into quinolizidine alkaloidsAlison M. Fraser,David J. Robins J. Chem. Soc. Perkin Trans. 1 1987 105
-
5. A 13C n.m.r. study of the biosynthesis of lupinine and sparteineW. Marek Golebiewski,Ian D. Spenser J. Chem. Soc. Chem. Commun. 1983 1509
10159-79-2 (Octahydro-2H-quinolizin-1-yl-methanol) 関連製品
- 486-70-4((-)-Lupinine)
- 526-64-7(Trachelanthamidine)
- 749860-71-7([1,4'-Bipiperidine]-3-methanol)
- 752970-45-9([1-(propan-2-yl)piperidin-3-yl]methanol)
- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)
- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)
- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)
- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)
- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:10159-79-2)Octahydro-2H-quinolizin-1-yl-methanol

清らかである:99%/99%
はかる:1g/5g
価格 ($):238.0/716.0